5-(5-Chlorothiophen-2-yl)pyrazin-2-amine
Description
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)5-3-12-8(10)4-11-5/h1-4H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYYQIVSPTZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Pyrazin-2-amine Derivatives
Substituent Diversity and Structural Effects
The biological and physicochemical properties of pyrazin-2-amine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chlorothiophene Group : The 5-chlorothiophen-2-yl group confers moderate lipophilicity (logP ~2.5 estimated) and electron-withdrawing effects, which may enhance binding to parasitic targets .
- Methyl Group : Simplifies synthesis and increases aqueous solubility, but may reduce target affinity due to lower steric bulk .
Challenges :
Physicochemical Properties
- Solubility : Chlorothiophene and sulfonylphenyl groups reduce aqueous solubility compared to methyl derivatives.
- Stability : Trifluoromethyl and chlorothiophene substituents enhance metabolic stability via electron withdrawal.
- logP Estimates :
- Chlorothiophene: ~2.5
- Trifluoromethyl: ~1.8
- Methyl: ~0.5
Preparation Methods
Buchwald-Hartwig Amination
This method could couple 5-chlorothiophen-2-yl bromide with pyrazin-2-amine using a palladium/ligand system. The approach mirrors the amination of aryl halides in kinase inhibitor syntheses.
Key Parameters :
-
Ligand: Xantphos or BINAP
-
Solvent: Toluene or 1,4-dioxane
-
Temperature: 100–110°C
Post-Coupling Chlorination
Synthesis of Thiophene-Pyrazine Intermediate
First, 5-(thiophen-2-yl)pyrazin-2-amine is synthesized via Suzuki coupling. Subsequent chlorination introduces the chlorine atom at the thiophene’s 5-position.
Chlorination Using NaClO/HCl
Adapted from 2-amino-5-chloropyridine synthesis, this method employs sodium hypochlorite and hydrochloric acid for oxidative chlorination:
Procedure :
Chlorine Gas Chlorination
Inspired by 5-chlorothiophene-2-carboxylic acid synthesis, gaseous chlorine is introduced to the intermediate:
Steps :
-
React 5-(thiophen-2-yl)pyrazin-2-amine with Cl₂ in dichloroethane at -5–25°C.
-
Quench with sodium sulfite and isolate via solvent extraction.
Advantages : Higher regioselectivity and scalability.
Cyclization Approaches
Building the pyrazine ring onto a chlorothiophene scaffold offers an alternative route. For example, condensing a diamine with a diketone derivative under reflux in dichloroethane:
Example Protocol :
-
Combine (1S,2S)-2-amino-1-phenylpropane-1,3-diol and dimethyl pyridine-2,6-bis(carbimidate) in 1,2-dichloroethane.
Adaptation : Replace starting materials with chlorothiophene-containing precursors.
Optimization and Scaling Considerations
Solvent Selection
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(5-Chlorothiophen-2-yl)pyrazin-2-amine, and how can reaction conditions be optimized?
- Synthetic Routes :
- Pyrazine Core Formation : Start with pyrazine derivatives and introduce substituents via nucleophilic aromatic substitution (e.g., chlorothiophen group addition) .
- Chlorination : Use reagents like thionyl chloride (SOCl₂) under reflux for regioselective chlorination, as seen in analogous pyrazine derivatives .
- Amine Functionalization : Couple 5-chlorothiophene-2-carboxylic acid derivatives with pyrazin-2-amine via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling .
- Optimization : Key parameters include temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor reaction progress via TLC and HPLC .
Q. How is the compound characterized post-synthesis?
- Purity Analysis : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and HPLC (C18 column, acetonitrile/water gradient) .
- Structural Confirmation :
- NMR : - and -NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 3.0–5.0 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion peak (expected m/z ≈ 226.68) .
- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) thresholds .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC₅₀ values with reference drugs like cisplatin .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities or polymorphic contradictions?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Visualization : Mercury software (v4.3) to analyze packing patterns, void spaces, and intermolecular interactions (e.g., π-π stacking between pyrazine and thiophene rings) .
Q. What computational methods predict its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinase ATP-binding sites). Validate with MD simulations (GROMACS) for stability .
- DFT Calculations : Gaussian 16 to optimize geometry, calculate electrostatic potential maps, and predict reactive sites (e.g., nucleophilic amine group) .
Q. How can reaction mechanisms be elucidated for unexpected byproducts?
- Isotopic Labeling : Introduce - or -labeled reactants to track bond formation via NMR or MS .
- Kinetic Studies : Monitor reaction intermediates using time-resolved FT-IR or in situ Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
